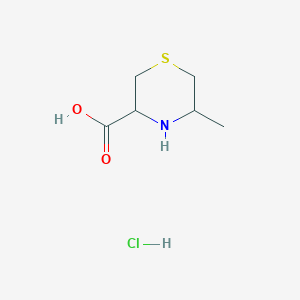

5-Methylthiomorpholine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

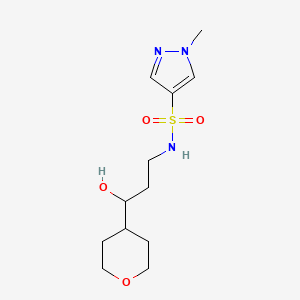

5-Methylthiomorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2S . It is available for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H11NO2S.ClH/c1-4-2-10-3-5 (7-4)6 (8)9;/h4-5,7H,2-3H2,1H3, (H,8,9);1H . This code provides a specific representation of the molecule’s structure.

Aplicaciones Científicas De Investigación

Chemical Modifications and Analysis

Compounds structurally related to 5-Methylthiomorpholine-3-carboxylic acid hydrochloride have been used extensively in chemical modifications and analysis. For instance, the derivatization of chiral carboxylic acids with (S)-anabasine to increase detectability and enantiomeric separation in LC/ESI-MS/MS highlights the significance of modifying carboxylic acids for enhanced analytical applications (Higashi et al., 2012). This demonstrates the potential of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride in facilitating the analysis of chiral molecules, contributing to advancements in chemical and pharmaceutical research.

Corrosion Inhibition

The study of corrosion inhibition of mild steel in acidic media by triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, reveals the importance of sulfur and nitrogen-containing compounds in protecting metals against corrosion (Lagrenée et al., 2002). This suggests that 5-Methylthiomorpholine-3-carboxylic acid hydrochloride, with its sulfur-containing heterocycle, could potentially serve as a novel corrosion inhibitor, offering valuable applications in materials science and engineering.

Biosynthesis and Enzymatic Studies

Research into the biosynthesis of carbapenem antibiotics has shown the intricate role of carboxylic acid derivatives in the enzymatic processes leading to antibiotic production (Stapon et al., 2003). This underscores the potential of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride in contributing to the development of novel antibiotics through its involvement in key biosynthetic pathways, highlighting its relevance in microbiology and pharmaceutical sciences.

Electrochemical Studies for Environmental Remediation

The electro-Fenton process for the degradation of organic pollutants, such as methyl parathion, in aqueous solutions has demonstrated the effectiveness of carboxylic acid derivatives in environmental remediation efforts (Diagne et al., 2007). Given the structural characteristics of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride, it may be explored for its potential in enhancing the degradation of pollutants, contributing to the fields of environmental chemistry and wastewater treatment.

Safety and Hazards

Propiedades

IUPAC Name |

5-methylthiomorpholine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJVMZBOFRPMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCC(N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiomorpholine-3-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921043.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921046.png)

![2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride](/img/structure/B2921050.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2921055.png)

![N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2921060.png)

![6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2921061.png)

![N-(4-ethylbenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2921064.png)